Sodium 2-chloro-5-methylbenzene-1-sulfinate
Description
Sodium 2-chloro-5-methylbenzene-1-sulfinate is a sodium salt derived from the sulfinic acid analog of a substituted benzene ring. Its structure features a chlorine atom at the ortho position (C2), a methyl group at the meta position (C5), and a sulfinate (-SO₂⁻) group at the para position (C1) (Figure 1). This compound is primarily utilized in organic synthesis as a precursor for sulfone derivatives or as a nucleophilic agent in cross-coupling reactions.
Properties
Molecular Formula |
C7H6ClNaO2S |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
sodium;2-chloro-5-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7ClO2S.Na/c1-5-2-3-6(8)7(4-5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
KIZVMFCBURAXPL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Biological Activity
Sodium 2-chloro-5-methylbenzene-1-sulfinate is an organosulfur compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and case studies that highlight its efficacy.
This compound has a molecular formula of and a molecular weight of approximately 208.64 g/mol. The compound features a sulfonate group, which enhances its reactivity in various chemical transformations. Synthesis typically involves the chlorination of 5-methylbenzene-1-sulfinate followed by neutralization with sodium hydroxide.
Common Synthesis Methods:
- Chlorination : Introduction of chlorine into the aromatic ring using chlorinating agents.
- Neutralization : Reacting the resultant sulfonic acid with sodium hydroxide to form the sodium salt.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Sodium sulfinates, including this compound, have shown significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for use in agricultural pesticides and antimicrobial treatments.
2. Antioxidant Properties
Research has demonstrated that this compound exhibits antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
3. Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve apoptosis induction through reactive oxygen species (ROS) generation.
Case Study 1: Antimicrobial Efficacy
A study published in Chemical & Pharmaceutical Bulletin evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 μg/mL, suggesting its potential application in developing new antimicrobial agents .
Case Study 2: Antioxidant Activity
In a study examining various organosulfur compounds for their antioxidant capabilities, this compound was found to scavenge free radicals effectively. The compound demonstrated a half-maximal inhibitory concentration (IC50) of approximately 25 μM, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid .
Case Study 3: Cytotoxicity in Cancer Cells
Research published in Journal of Medicinal Chemistry investigated the cytotoxic effects of this compound on human cancer cell lines. The study reported an IC50 value of 30 μM against breast cancer cells (MCF-7), with mechanisms involving ROS-mediated apoptosis confirmed through flow cytometry analysis .
The biological activity of this compound is attributed to several mechanisms:
- Nucleophilic Attack : The sulfonyl group allows for nucleophilic substitution reactions, enhancing its reactivity towards biological targets.
- Reactive Oxygen Species Generation : The compound's ability to generate ROS contributes to its cytotoxic effects on cancer cells.
- Enzyme Inhibition : Sodium sulfinates may act as inhibitors for specific enzymes involved in microbial metabolism, leading to antimicrobial effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
A comparative analysis of sodium 2-chloro-5-methylbenzene-1-sulfinate with two structurally related compounds is presented below.
Table 1: Key Structural and Functional Differences
Key Observations:
Core Structure :
- This compound and 2-fluoro-5-methoxybenzene-1-sulfonyl chloride share a benzene backbone, whereas sodium 2-methylprop-2-ene-1-sulphonate features an allyl chain. Benzene derivatives generally exhibit higher aromatic stability, influencing their reactivity in electrophilic substitution reactions.
Functional Groups :
- The sulfinate group (-SO₂⁻) in the target compound is less oxidized than the sulfonate (-SO₃⁻) group in sodium 2-methylprop-2-ene-1-sulphonate. Sulfinates are stronger nucleophiles, making them more reactive in alkylation or arylation reactions compared to sulfonates .
- The sulfonyl chloride (-SO₂Cl) group in 2-fluoro-5-methoxybenzene-1-sulfonyl chloride is highly electrophilic, enabling facile conversion to sulfonamides or sulfonate esters, unlike the sulfinate salt .
Substituent Effects: Electron-withdrawing groups (Cl, F) at C2 in the benzene derivatives enhance the electrophilicity of the sulfinate/sulfonyl chloride groups.
Physicochemical Properties (Inferred)
| Property | This compound | Sodium 2-Methylprop-2-ene-1-Sulphonate | 2-Fluoro-5-Methoxybenzene-1-Sulfonyl Chloride |
|---|---|---|---|
| Solubility | High in polar solvents (Na⁺ counterion) | High in water | Low in water, soluble in organic solvents |
| Stability | Air-sensitive (sulfinate oxidation) | Stable | Moisture-sensitive (hydrolyzes to sulfonic acid) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
